Cas no 180324-54-3 (4-Phenyl-3-(propan-2-yl)azetidin-2-one)

4-Phenyl-3-(propan-2-yl)azetidin-2-one is a β-lactam derivative characterized by a phenyl substituent at the 4-position and an isopropyl group at the 3-position of the azetidin-2-one ring. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The β-lactam core offers reactivity for further functionalization, while the phenyl and isopropyl groups enhance stability and influence stereochemical outcomes. Its rigid framework is advantageous in designing biologically active compounds, particularly in antimicrobial and enzyme inhibitor development. The compound’s well-defined stereochemistry also supports its use in asymmetric synthesis, providing precise control over molecular configurations.
4-Phenyl-3-(propan-2-yl)azetidin-2-one structure
180324-54-3 structure
Product name:4-Phenyl-3-(propan-2-yl)azetidin-2-one
CAS No:180324-54-3
MF:C12H15NO
Molecular Weight:189.253603219986
CID:5704652
PubChem ID:13219633

4-Phenyl-3-(propan-2-yl)azetidin-2-one 化学的及び物理的性質

名前と識別子

    • SCHEMBL7359090
    • 180324-54-3
    • AKOS015695229
    • EN300-1278347
    • 4-PHENYL-3-(PROPAN-2-YL)AZETIDIN-2-ONE
    • 2-Azetidinone, 3-(1-methylethyl)-4-phenyl-
    • 4-Phenyl-3-(propan-2-yl)azetidin-2-one
    • インチ: 1S/C12H15NO/c1-8(2)10-11(13-12(10)14)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3,(H,13,14)
    • InChIKey: GQTORZMWGKYNGC-UHFFFAOYSA-N
    • SMILES: O=C1C(C(C)C)C(C2C=CC=CC=2)N1

計算された属性

  • 精确分子量: 189.115364102g/mol
  • 同位素质量: 189.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • 密度みつど: 1.052±0.06 g/cm3(Predicted)
  • Boiling Point: 359.0±31.0 °C(Predicted)
  • 酸度系数(pKa): 15.03±0.60(Predicted)

4-Phenyl-3-(propan-2-yl)azetidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1278347-10000mg
4-phenyl-3-(propan-2-yl)azetidin-2-one
180324-54-3
10000mg
$3622.0 2023-10-01
Enamine
EN300-1278347-250mg
4-phenyl-3-(propan-2-yl)azetidin-2-one
180324-54-3
250mg
$774.0 2023-10-01
Enamine
EN300-1278347-5000mg
4-phenyl-3-(propan-2-yl)azetidin-2-one
180324-54-3
5000mg
$2443.0 2023-10-01
Enamine
EN300-1278347-50mg
4-phenyl-3-(propan-2-yl)azetidin-2-one
180324-54-3
50mg
$707.0 2023-10-01
Enamine
EN300-1278347-1000mg
4-phenyl-3-(propan-2-yl)azetidin-2-one
180324-54-3
1000mg
$842.0 2023-10-01
Enamine
EN300-1278347-2500mg
4-phenyl-3-(propan-2-yl)azetidin-2-one
180324-54-3
2500mg
$1650.0 2023-10-01
Enamine
EN300-1278347-500mg
4-phenyl-3-(propan-2-yl)azetidin-2-one
180324-54-3
500mg
$809.0 2023-10-01
Enamine
EN300-1278347-100mg
4-phenyl-3-(propan-2-yl)azetidin-2-one
180324-54-3
100mg
$741.0 2023-10-01
Enamine
EN300-1278347-1.0g
4-phenyl-3-(propan-2-yl)azetidin-2-one
180324-54-3
1g
$0.0 2023-06-08

4-Phenyl-3-(propan-2-yl)azetidin-2-one 関連文献

4-Phenyl-3-(propan-2-yl)azetidin-2-oneに関する追加情報

Recent Advances in the Study of 4-Phenyl-3-(propan-2-yl)azetidin-2-one (CAS: 180324-54-3)

The compound 4-Phenyl-3-(propan-2-yl)azetidin-2-one (CAS: 180324-54-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This β-lactam derivative, characterized by its azetidin-2-one core, has been the subject of several studies aimed at exploring its biological activity, synthetic pathways, and pharmacological potential. This research brief synthesizes the latest findings on this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the synthesis and optimization of 4-Phenyl-3-(propan-2-yl)azetidin-2-one, leveraging advanced techniques such as asymmetric catalysis and green chemistry approaches. A 2023 publication in the Journal of Medicinal Chemistry highlighted a novel synthetic route that improves yield and enantioselectivity, addressing previous challenges in large-scale production. The study also reported preliminary data on the compound's stability under physiological conditions, which is critical for its potential use as a drug candidate.

In terms of biological activity, 4-Phenyl-3-(propan-2-yl)azetidin-2-one has shown promising results as an inhibitor of bacterial penicillin-binding proteins (PBPs), suggesting its potential as an antibiotic agent. A recent in vitro study demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) comparable to existing β-lactam antibiotics. However, further in vivo studies are required to validate these findings and assess potential toxicity.

Beyond its antimicrobial properties, researchers have explored the compound's application in cancer therapy. A 2024 study published in Bioorganic & Medicinal Chemistry Letters investigated its role as a modulator of apoptosis pathways in leukemia cells. The results indicated that 4-Phenyl-3-(propan-2-yl)azetidin-2-one could induce apoptosis via the intrinsic mitochondrial pathway, offering a new avenue for targeted cancer treatments. These findings are particularly significant given the compound's relatively low cytotoxicity to normal cells, as observed in preliminary toxicity assays.

Despite these advancements, challenges remain in the development of 4-Phenyl-3-(propan-2-yl)azetidin-2-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential resistance mechanisms need to be addressed in future research. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this intriguing compound.

In conclusion, 4-Phenyl-3-(propan-2-yl)azetidin-2-one (CAS: 180324-54-3) represents a promising candidate in the fields of antibiotic and anticancer drug development. Its unique structural features and demonstrated biological activities warrant further investigation, with the ultimate goal of translating these findings into clinically relevant therapies. Continued research efforts, particularly in optimizing its pharmacological properties, will be crucial to advancing this compound toward preclinical and clinical evaluation.

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